molecular formula C8H14ClNO3 B6170850 5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride CAS No. 2639426-86-9

5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride

Cat. No.: B6170850
CAS No.: 2639426-86-9
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride” is a chemical compound with the empirical formula C7H13NO . It is a solid substance . The compound is part of a unique collection of chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 127.18 . The SMILES string representation of the molecule is C1OCC12CNCCC2 , which provides a linear representation of the molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C7H13NO , and it has a molecular weight of 127.18 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s always important to handle chemical substances with appropriate safety measures.

Future Directions

The future directions of “5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride” would depend on the results of ongoing research involving this compound. As it is provided to early discovery researchers , it may be used in various chemical reactions for research purposes, potentially leading to new discoveries and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride involves the reaction of a spirocyclic lactone with an amine followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Spirocyclic lactone", "Amine", "Hydrochloric acid", "Sodium hydroxide", "Organic solvents" ], "Reaction": [ "Step 1: The spirocyclic lactone is reacted with the amine in the presence of a base such as sodium hydroxide to form the corresponding spirocyclic amine.", "Step 2: The spirocyclic amine is then hydrolyzed using hydrochloric acid to form the carboxylic acid.", "Step 3: The carboxylic acid is then acidified with hydrochloric acid to form the hydrochloride salt of the final product, 5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride.", "Step 4: The product is isolated and purified using standard techniques such as crystallization or chromatography." ] }

CAS No.

2639426-86-9

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.